molecular formula C12H13N3O3S B5560364 ethyl 2-oxo-5-[(2-pyridinylthio)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate

ethyl 2-oxo-5-[(2-pyridinylthio)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No. B5560364
M. Wt: 279.32 g/mol
InChI Key: AALJDLQELQAHIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates and their derivatives, involves multi-step chemical processes that include cyclocondensation, selective cleavage, and intramolecular cyclization reactions. These procedures yield various analogs with different substituents, showcasing the versatility of synthetic routes in producing complex molecules (Marjani et al., 2010).

Molecular Structure Analysis

The analysis of molecular structures similar to the compound often employs techniques such as density functional theory (DFT) and X-ray diffraction. These methods provide insights into the conformational preferences, molecular electrostatic potential, and frontier molecular orbitals, revealing the inherent stability and electronic properties of the molecule (Geng et al., 2022).

Chemical Reactions and Properties

Compounds with structural similarities to ethyl 2-oxo-5-[(2-pyridinylthio)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate exhibit a range of chemical reactivities. For instance, reactions with 2-chloropyrimidine and 2-chlorobenzoxazole result in isoxazolones with substituted pyrimidine and benzoxazole rings. Such transformations demonstrate the compound's potential in creating diverse chemical entities through reactions like cycloadditions and rearrangements (Marjani et al., 2010).

Physical Properties Analysis

The physical properties of similar compounds are typically characterized by their crystalline structures, which are stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking. These structural features are crucial for understanding the compound's solubility, stability, and potential for forming supramolecular assemblies (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of compounds like ethyl 2-oxo-5-[(2-pyridinylthio)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate are influenced by their functional groups and electronic structure. Studies often focus on their reactivity towards nucleophiles, electrophiles, and various reagents, which can lead to a wide range of derivatives with different chemical and biological activities. Understanding these properties is essential for tailoring the compound for specific applications (Obydennov et al., 2017).

Scientific Research Applications

Synthesis and Structural Studies

Ethyl 2-oxo-5-[(2-pyridinylthio)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate and related compounds have been a subject of interest in the field of organic synthesis and structural analysis. For instance, Abe et al. (2010) explored the synthesis of Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives, showcasing the structural dynamics of such compounds through 1H-NMR spectra in deuteriochloroform (Abe et al., 2010). Similarly, Crawforth and Paoletti (2009) demonstrated a one-pot synthesis method for imidazo[1,5-a]pyridines, illustrating the versatility of these compounds in synthetic chemistry (Crawforth & Paoletti, 2009).

Catalysis and Reaction Mechanisms

The compound also plays a significant role in catalysis and understanding reaction mechanisms. Zhu, Lan, and Kwon (2003) described a phosphine-catalyzed [4 + 2] annulation process involving ethyl 2-methyl-2,3-butadienoate, highlighting the regioselectivity and mechanistic insights of such reactions (Zhu, Lan, & Kwon, 2003). This showcases the compound's utility in facilitating complex chemical transformations.

Biological Activity Studies

In the realm of biochemistry, the derivatives of ethyl 2-oxo-5-[(2-pyridinylthio)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate are used to explore biological activities. Bhoi, Borad, Pithawala, and Patel (2016) synthesized novel benzothiazole derivatives for antimicrobial and antioxidant activities, employing similar chemical structures in their research (Bhoi et al., 2016). This indicates the potential of these compounds in medicinal chemistry.

Novel Synthetic Approaches

Research into novel synthetic approaches involving this compound is also prevalent. Honey, Pasceri, Lewis, and Moody (2012) utilized a related diazoketoester for the synthesis of a range of trifluoromethyl heterocycles, demonstrating the compound's versatility in creating diverse molecular structures (Honey et al., 2012).

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro and in vivo studies to determine if it has any therapeutic potential .

properties

IUPAC Name

ethyl 2-oxo-5-(pyridin-2-ylsulfanylmethyl)-1,3-dihydroimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-2-18-11(16)10-8(14-12(17)15-10)7-19-9-5-3-4-6-13-9/h3-6H,2,7H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALJDLQELQAHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N1)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-oxo-5-[(pyridin-2-ylsulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate

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